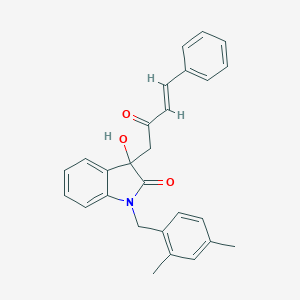
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide, also known as GW501516, is a synthetic drug that has gained attention in the scientific community due to its potential application in various fields. This compound belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists, which are known to regulate lipid and glucose metabolism.
Mecanismo De Acción
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide exerts its effects through activation of the PPARδ receptor. PPARδ is a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism. Activation of PPARδ by 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide leads to increased expression of genes involved in fatty acid oxidation and mitochondrial biogenesis, resulting in increased energy production and improved endurance. In addition, activation of PPARδ has been shown to reduce inflammation and improve insulin sensitivity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide have been extensively studied. In animal studies, it has been shown to increase endurance and performance by increasing fatty acid oxidation and mitochondrial biogenesis. In addition, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity. However, further studies are needed to determine the long-term effects of this compound on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide is its ability to activate the PPARδ receptor, which is involved in lipid and glucose metabolism. This makes it a potential therapeutic agent for metabolic disorders such as diabetes and obesity. In addition, its ability to enhance endurance and performance makes it a potential candidate for use in sports medicine. However, one of the limitations of this compound is its potential side effects, which are not yet fully understood. Further studies are needed to determine the safety and efficacy of this compound in humans.
Direcciones Futuras
There are several future directions for research on 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide. One area of research is the development of more potent and selective PPARδ agonists with fewer side effects. In addition, further studies are needed to determine the long-term effects of this compound on human health. Another area of research is the potential application of this compound in the treatment of metabolic disorders such as diabetes and obesity. Finally, the potential use of this compound in sports medicine and performance enhancement warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide involves several steps. The first step is the preparation of 1-adamantylamine, which is obtained by reacting 1-adamantanol with ammonia. The second step involves the reaction of 4-methoxybenzoyl chloride with the amine group of 1-adamantylamine to form the corresponding amide. Finally, the amide is acetylated using acetic anhydride to obtain 2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields. In the field of sports medicine, this compound has been investigated for its ability to enhance endurance and performance. In animal studies, it has been shown to increase the expression of genes involved in lipid metabolism and improve exercise endurance. In addition, it has been shown to reduce inflammation and improve insulin sensitivity, making it a potential therapeutic agent for metabolic disorders such as diabetes and obesity.
Propiedades
Nombre del producto |
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C19H25NO2 |
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
2-(1-adamantyl)-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C19H25NO2/c1-22-17-4-2-16(3-5-17)20-18(21)12-19-9-13-6-14(10-19)8-15(7-13)11-19/h2-5,13-15H,6-12H2,1H3,(H,20,21) |
Clave InChI |
BMANKQXTHDQWQV-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
SMILES canónico |
COC1=CC=C(C=C1)NC(=O)CC23CC4CC(C2)CC(C4)C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)

![1-(2,4-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252939.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![5-chloro-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252947.png)
![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)
![3-[2-(1-adamantyl)-2-oxoethyl]-3-hydroxy-1-(2-methylbenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B252951.png)
![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252956.png)
![1-allyl-3-hydroxy-3-[2-(5-isopropyl-2-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252977.png)
![1-allyl-3-[2-(2,5-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252978.png)
![1-ethyl-3-hydroxy-3-[2-(4-iodophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252979.png)
![1-(2-chlorobenzyl)-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252983.png)